molecular formula C9H10BrFOS B6286451 (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane CAS No. 2643368-28-7

(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane

Cat. No.: B6286451
CAS No.: 2643368-28-7
M. Wt: 265.14 g/mol
InChI Key: BIIRZICHPOLVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is an organosulfur compound that features a bromine, ethoxy, and fluorine substituent on a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane typically involves the following steps:

    Ethoxylation: The ethoxy group can be introduced via a nucleophilic substitution reaction using ethyl alcohol (C₂H₅OH) and a suitable base like sodium ethoxide (NaOEt).

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like diethylaminosulfur trifluoride (DAST).

    Methylsulfane Introduction: The methylsulfane group can be added through a thiolation reaction using methylthiol (CH₃SH) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of thiols and other reduced sulfur species. Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and ethoxy positions. Reagents like sodium methoxide (NaOMe) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfur species

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique substituents allow it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-3-ethoxy-2-fluorophenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.

    (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)selenane: Similar structure but with a selenium atom instead of a sulfur atom.

    (6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)amine: Similar structure but with an amine group instead of a sulfane group.

Uniqueness

(6-Bromo-3-ethoxy-2-fluorophenyl)(methyl)sulfane is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-bromo-4-ethoxy-3-fluoro-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFOS/c1-3-12-7-5-4-6(10)9(13-2)8(7)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIRZICHPOLVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.